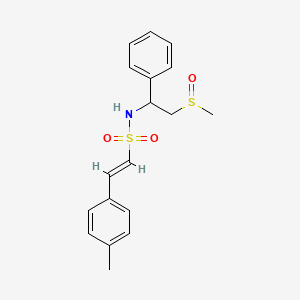
(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H21NO3S2 and its molecular weight is 363.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Endothelin Receptor Antagonists
Sulfonamide derivatives have been explored for their potential as endothelin receptor antagonists, which are crucial in the treatment of cardiovascular diseases. For instance, biphenylsulfonamide derivatives exhibit selective antagonistic activity against endothelin-A receptors, improving binding and functional activity. This pharmacological potential is evident in the development of compounds like BMS-187308, which has shown efficacy in inhibiting the pressor effect caused by endothelin-1 infusion in rats and nonhuman primates (Murugesan et al., 1998).
Phospholipase A2 Inhibitors
Another study highlighted the synthesis and evaluation of benzenesulfonamide derivatives as potent inhibitors of membrane-bound phospholipase A2, a key enzyme involved in inflammatory processes. Compounds demonstrating significant in vitro potency further reduced myocardial infarction size in animal models, showcasing their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Materials Science
Polyaromatic Electrolytes
In the realm of materials science, sulfonamide derivatives have been used in the synthesis of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte. These materials possess high sulfonation levels, rendering them soluble in water and methanol and capable of forming transparent films. Their good water affinity and excellent proton conductivity make them promising for applications in fuel cells and other electrochemical devices (Miyatake et al., 1997).
Propiedades
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-15-8-10-16(11-9-15)12-13-24(21,22)19-18(14-23(2)20)17-6-4-3-5-7-17/h3-13,18-19H,14H2,1-2H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDVCDNLULZPE-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate](/img/structure/B2366496.png)

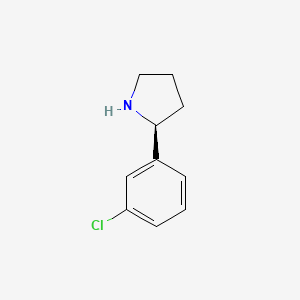
![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)
![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)
![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)


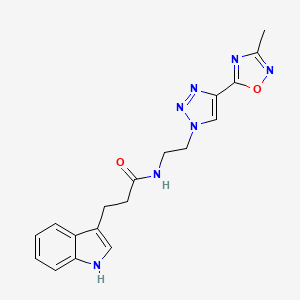
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)
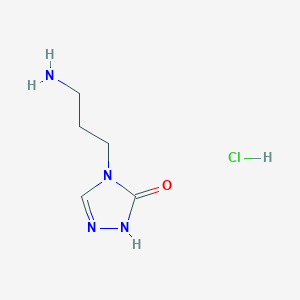
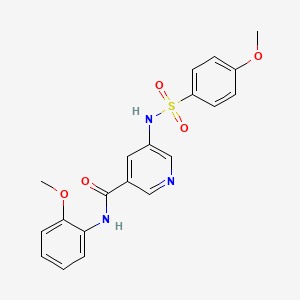
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
